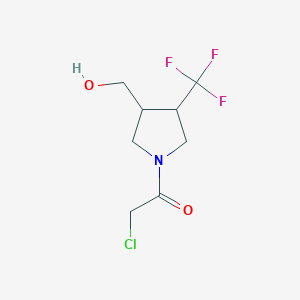
2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
描述
2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrrolidine family of compounds, which are known for their structural stability, low toxicity, and low reactivity. 2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one has been used in various applications such as drug discovery, drug metabolism, and pharmacokinetics. It has also been used in the development of novel synthetic methods for the synthesis of complex molecules.
科学研究应用
2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active molecules, such as antibiotics, anti-cancer agents, and anti-inflammatory agents. It has also been used in the development of novel synthetic methods for the synthesis of complex molecules. In addition, it has been used in the study of drug metabolism and pharmacokinetics.
作用机制
2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a synthetic compound that is known to interact with a variety of biological targets. It is believed to interact with enzymes in the cytochrome P450 family, which are responsible for the metabolism of drugs and other xenobiotics. It is also believed to interact with other proteins involved in signal transduction pathways, such as G-protein coupled receptors.
Biochemical and Physiological Effects
2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to altered drug metabolism. It has also been shown to interact with G-protein coupled receptors, which can lead to changes in signal transduction pathways. In addition, it has been shown to interfere with the activity of certain enzymes involved in the synthesis of proteins and lipids.
实验室实验的优点和局限性
2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is also chemically stable and non-toxic. However, it is important to remember that it is a synthetic compound, and its effects may not always be predictable. In addition, it is important to use the compound in the appropriate concentrations, as it can be toxic at high concentrations.
未来方向
The use of 2-Chloro-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one in scientific research is still in its early stages. Further research is needed to fully understand its mechanism of action, as well as its potential applications in drug discovery and drug metabolism. In addition, further research is needed to explore the potential use of this compound as a tool for the development of novel synthetic methods for the synthesis of complex molecules. Finally, further research is needed to investigate the potential use of this compound in the treatment of various diseases.
属性
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO2/c9-1-7(15)13-2-5(4-14)6(3-13)8(10,11)12/h5-6,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYXAHIFZOBORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCl)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479955.png)
![methyl 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1479956.png)
![1-(2-azidoethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479957.png)
![6-(tert-butyl)-1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479959.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479961.png)
![2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479964.png)
![1-methyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479967.png)
![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1479968.png)
![1-(2-(piperazin-1-yl)ethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479970.png)
![1-(cyclopropylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479971.png)
![6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479972.png)
![1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479974.png)
![2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479975.png)
![1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479978.png)